molecular formula C23H23NO7 B10958306 methyl 2-amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

methyl 2-amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B10958306
M. Wt: 425.4 g/mol
InChI Key: VFRZCSWCJVIQCZ-UHFFFAOYSA-N
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Description

METHYL 2-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Schiff bases reduction, where the intermediate compounds are synthesized via the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of catalysts such as lithium aluminum hydride (LiAlH4) or other reducing agents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Various nucleophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 2-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-Amino-4-methylphenol

Uniqueness

METHYL 2-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H23NO7

Molecular Weight

425.4 g/mol

IUPAC Name

methyl 2-amino-4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

InChI

InChI=1S/C23H23NO7/c1-27-13-6-8-14(9-7-13)29-12-15-10-11-18(30-15)20-19-16(25)4-3-5-17(19)31-22(24)21(20)23(26)28-2/h6-11,20H,3-5,12,24H2,1-2H3

InChI Key

VFRZCSWCJVIQCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3C4=C(CCCC4=O)OC(=C3C(=O)OC)N

Origin of Product

United States

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